molecular formula C15H16O4S B15043698 (4-methoxyphenyl) 2-phenylethanesulfonate

(4-methoxyphenyl) 2-phenylethanesulfonate

Cat. No.: B15043698
M. Wt: 292.4 g/mol
InChI Key: SSMWSXPGCGUDJM-UHFFFAOYSA-N
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Description

(4-methoxyphenyl) 2-phenylethanesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methoxyphenyl group and a phenylethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl) 2-phenylethanesulfonate typically involves the reaction of 4-methoxyphenol with 2-phenylethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl) 2-phenylethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: 4-hydroxyphenyl 2-phenylethanesulfonate.

    Reduction: (4-methoxyphenyl) 2-phenylethyl sulfide.

    Substitution: Various substituted phenyl 2-phenylethanesulfonates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4-methoxyphenyl) 2-phenylethanesulfonate is used as a building block for the synthesis of more complex molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it suitable for investigating the binding affinities of various enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl) 2-phenylethanesulfonate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl 2-phenylethyl sulfide
  • 4-hydroxyphenyl 2-phenylethanesulfonate
  • 4-methoxyphenyl 2-phenylethyl ether

Uniqueness

(4-methoxyphenyl) 2-phenylethanesulfonate is unique due to the presence of both a methoxy group and a sulfonate ester group. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications. The methoxy group enhances its solubility in organic solvents, while the sulfonate group increases its reactivity towards nucleophiles and electrophiles.

Properties

Molecular Formula

C15H16O4S

Molecular Weight

292.4 g/mol

IUPAC Name

(4-methoxyphenyl) 2-phenylethanesulfonate

InChI

InChI=1S/C15H16O4S/c1-18-14-7-9-15(10-8-14)19-20(16,17)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

SSMWSXPGCGUDJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)CCC2=CC=CC=C2

Origin of Product

United States

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